3-Chloro-4-(difluoromethyl)pyridine

Description

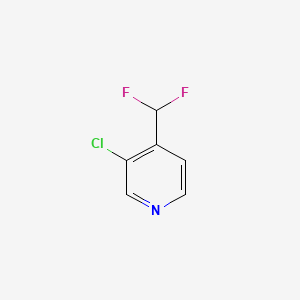

3-Chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position of the pyridine ring. Pyridine derivatives with halogen and fluorinated substituents are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties .

Propriétés

IUPAC Name |

3-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRBGKNPGFNLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

3-Chloro-4-(difluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients. The primary targets of this compound are pests in the agricultural industry. The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, contribute to its biological activities.

Biochemical Pathways

Given its use in the protection of crops from pests, it can be inferred that the compound likely interferes with biochemical pathways essential for the survival or reproduction of these pests.

Analyse Biochimique

Biochemical Properties

3-Chloro-4-(difluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the enzyme’s ability to catalyze reactions efficiently.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. This binding interaction is crucial for its biochemical effects, as it alters the normal functioning of these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, including liver and kidney damage in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. This interaction can lead to changes in the overall metabolic profile of cells, impacting various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of this compound within cells is essential for understanding its biochemical effects.

Activité Biologique

3-Chloro-4-(difluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including its role as a precursor for synthesizing biologically active compounds. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C6H4ClF2N and is classified as a pyridine derivative. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C6H4ClF2N |

| Molecular Weight | 165.55 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. In particular, studies have highlighted the compound's effectiveness against various bacterial strains and fungi. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioactivity.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A study demonstrated that similar pyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with difluoromethyl groups have shown enhanced potency against breast and ovarian cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study of several pyridine derivatives, this compound was tested against ovarian cancer cells (A2780) and breast cancer cells (MCF-7). The results indicated moderate cytotoxicity with IC50 values in the low micromolar range, suggesting that structural modifications could further enhance its anticancer efficacy.

Neuropharmacological Effects

Emerging evidence suggests that fluorinated pyridines may influence neuropharmacological pathways. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chloro and difluoromethyl groups significantly affects the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity |

| Difluoromethyl Group | Increases membrane penetration |

| Position of Substituents | Affects binding affinity |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 3-Chloro-4-(difluoromethyl)pyridine with structurally related pyridine derivatives:

*Data for this compound are inferred from analogs.

Key Observations:

- Substituent Effects: Chlorine (Cl): Increases molecular weight and provides a site for nucleophilic substitution. Position (2-, 3-, or 4-) influences reactivity and steric interactions . Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability but may increase steric hindrance .

Electronic Properties :

- Fluorinated groups withdraw electron density, reducing the basicity of the pyridine nitrogen. This effect is stronger in -CF₃ than -CF₂H .

Méthodes De Préparation

Method Overview

A widely reported method for synthesizing 3-chloro-4-(difluoromethyl)pyridine involves the fluorination of 4-chloropyridine-3-carboxaldehyde using diethylamino-sulfur trifluoride (DAST) as the fluorinating agent.

Reaction Conditions and Procedure

- Starting material: 4-chloropyridine-3-carboxaldehyde

- Fluorinating agent: (Dimethylamino)sulfur trifluoride (DAST)

- Solvent: Dichloromethane

- Temperature: Initially at -78 °C, gradually warmed to room temperature overnight

- Quenching: Reaction mixture quenched with ice and sodium sulfite solution

- Extraction: Ether extraction, followed by washing with water and brine

- Purification: Flash column chromatography on silica gel using ether/hexane gradient

Yield and Characterization

- The product is obtained as a purified compound after chromatography.

- Proton NMR data show characteristic signals confirming the difluoromethyl group and pyridine ring protons.

- This method is cited in patent WO2006/41797 and provides a straightforward route to the target compound.

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloropyridine-3-carboxaldehyde (3.7 g, 26 mmol) |

| Fluorinating Agent | (Dimethylamino)sulfur trifluoride (15 mL, 0.15 mol) |

| Solvent | Dichloromethane (15 mL) |

| Temperature | -78 °C to room temperature overnight |

| Work-up | Quenched with ice/sodium sulfite, extracted with ether |

| Purification | Flash chromatography (0-10% ether in hexane) |

| Yield | Not explicitly stated, but implied good purity |

| Characterization | ^1H NMR (CD3OD): δ 8.59 (s, 1H), 7.84 (d, 1H), 7.48 (d, 1H), 6.74 (t, 1H) |

Source: ChemicalBook synthesis protocol

Alternative Fluorination and Chlorination Routes via Vapor-Phase Catalysis

Method Overview

Another approach involves a two-step vapor-phase catalytic process starting from 3-picoline derivatives:

- Step 1: Chlorination of the methyl group on 3-picoline.

- Step 2: Fluorination of the chloromethyl intermediate in a fluidized-bed reactor.

- Step 3: Further chlorination of the pyridine ring to introduce chlorine at the desired position.

This method can produce various chlorofluoromethylpyridine derivatives, including this compound analogs, by adjusting the reaction conditions and starting materials.

Reaction Conditions

- Catalysts in fluidized-bed reactors facilitate selective fluorination.

- Reaction temperatures and residence times are optimized for maximum yield.

- Chlorination and fluorination steps are sequential and may be combined in a single reactor with different zones.

Yields and Product Distribution

- The major product is typically 2,5-dichloro-trifluoromethylpyridine, but minor products include 2-chloro-3-(trifluoromethyl)pyridine.

- Similar methods can be adapted to 4-picoline derivatives to target this compound.

| Step | Description | Conditions | Product Yield (Approx.) |

|---|---|---|---|

| Chlorination | Methyl group chlorination | Vapor-phase, catalyst bed | High |

| Fluorination | Fluorination of chloromethyl | Fluidized-bed reactor | Moderate to high |

| Ring Chlorination | Nuclear chlorination of pyridine | Empty phase reactor zone | Variable |

Source: PMC article on trifluoromethylpyridine synthesis

Liquid-Phase Fluorination Using Anhydrous Hydrogen Fluoride

Method Overview

A liquid-phase method involves the treatment of chlorinated trichloromethylpyridine precursors with anhydrous hydrogen fluoride (HF) under pressure and elevated temperature to introduce fluorine atoms selectively.

Reaction Conditions

- Starting material: 2,3-dichloro-5-trichloromethylpyridine

- Reagent: Anhydrous hydrogen fluoride

- Temperature: 170–200 °C

- Pressure: ≥ 200 psig (≥ 1480 kPa)

- Catalyst: None for fluorination step; FeCl3 and HCl added in subsequent steps for chlorination

- Duration: 23–61 hours total reaction time

Yield and Efficiency

- The process yields trifluoromethylpyridine derivatives with high selectivity.

- Overall yields reported around 85–90%.

- The method allows continuous operation with vapor condensation of the product.

| Parameter | Details |

|---|---|

| Starting Material | 2,3-Dichloro-5-trichloromethylpyridine |

| Fluorinating Agent | Anhydrous hydrogen fluoride (HF) |

| Temperature | 170–200 °C |

| Pressure | 200 psig or higher |

| Catalyst | None during fluorination; FeCl3 for chlorination |

| Reaction Time | Up to 61 hours |

| Yield | Approx. 85–90% |

Source: Patent CA1199331A describing liquid-phase fluorination

Summary Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| DAST Fluorination | 4-Chloropyridine-3-carboxaldehyde | (Dimethylamino)sulfur trifluoride | -78 °C to RT, dichloromethane | Not stated | Simple lab-scale, chromatographic purification |

| Vapor-Phase Catalytic Fluorination | 3-Picoline derivatives | Catalytic fluorination in vapor phase | Fluidized-bed reactor, multi-step | Moderate | Industrial scale, multi-step chlorination/fluorination |

| Liquid-Phase HF Fluorination | 2,3-Dichloro-5-trichloromethylpyridine | Anhydrous hydrogen fluoride | 170–200 °C, ≥200 psig, liquid phase | 85–90 | Continuous process, high selectivity |

Research Findings and Considerations

- Selectivity: The choice of fluorinating agent and reaction conditions critically affects the position and degree of fluorination on the pyridine ring.

- Safety: Use of reagents like DAST and anhydrous HF requires stringent safety protocols due to their toxicity and reactivity.

- Scale-up: Vapor-phase catalytic methods and liquid-phase HF fluorination are more suited for industrial-scale production due to continuous operation and higher yields.

- Purification: Flash chromatography is commonly used in laboratory synthesis to isolate pure this compound.

- Environmental impact: Methods avoiding highly toxic solvents and enabling solvent recycling are preferred to reduce environmental footprint.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-(difluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of a 4-(difluoromethyl)pyridine precursor using reagents like sulfuryl chloride (SOCl₂) or chlorine gas (Cl₂). Key parameters include:

- Temperature : Controlled between 0–25°C to prevent over-chlorination.

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.

- Reaction Time : 12–24 hours for complete conversion.

Yields (75–85%) depend on stoichiometric ratios and gradual reagent addition to minimize side products like 2,6-dichloro derivatives. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., Cl at δ 140–150 ppm in ¹³C; CF₂H protons at δ 4.5–5.5 ppm in ¹H).

- IR Spectroscopy : Detects C-F stretches (1000–1100 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 179.9984 ± 1 ppm).

Cross-referencing with computational spectral simulations (e.g., Gaussian 16) resolves ambiguities .

Q. How does the difluoromethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF₂H group activates the pyridine ring at the 2- and 6-positions, facilitating nucleophilic attacks (e.g., by amines or thiols).

- Conditions : Reactions proceed at room temperature in polar aprotic solvents (e.g., acetonitrile).

- Catalysts : KI or tetrabutylammonium iodide (TBAI) enhances substitution efficiency at sterically hindered positions.

- Side Reactions : Competing elimination pathways are suppressed by maintaining pH < 7 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923).

- Purity Control : Batch analysis via HPLC (>98% purity) to exclude impurities affecting bioactivity.

- Dose-Response Curves : Generate IC₅₀/MIC values across ≥3 independent replicates. Discrepancies due to solvent effects (e.g., DMSO) are mitigated by limiting solvent concentration to ≤0.1% v/v .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases). Fluorine’s hydrophobic interactions and halogen bonding are prioritized in scoring functions.

- MD Simulations : NAMD/GROMACS assesses binding stability (100 ns trajectories, RMSD < 2 Å).

- DFT Calculations : Gaussian 16 maps electrostatic potentials to predict reactive sites for covalent modifications .

Q. What methods optimize solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Salt Formation : Hydrochloride salts increase aqueous solubility (up to 15 mg/mL).

- Co-Solvents : PEG 400 (10–20% w/v) or β-cyclodextrin inclusion complexes enhance bioavailability.

- Nanoformulation : Wet milling reduces particle size to 200–500 nm, improving dissolution kinetics. Stability is monitored via HPLC under physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.